2-(1-Methyl-2-oxoindolin-3-yl)malonic acid
CAS No.: 890093-17-1
Cat. No.: VC7745580
Molecular Formula: C12H11NO5
Molecular Weight: 249.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890093-17-1 |
|---|---|
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.222 |
| IUPAC Name | 2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid |
| Standard InChI | InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | RSIGGKTZLMTNOK-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1-methyl-2-oxoindolin-3-yl group fused to a malonic acid backbone. The indolinone moiety consists of a bicyclic structure with a lactam ring (2-oxoindoline), while the malonic acid component introduces two carboxylic acid groups at the α-position. The IUPAC name, 2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid, reflects this arrangement. Key structural parameters include:
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Planar stacking interactions: The intermediate 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile exhibits a planar crystal structure devoid of hydrogen bonds, favoring π-π interactions .
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Stereoelectronic effects: The electron-withdrawing carbonyl groups of the indolinone and malonic acid influence reactivity, particularly in nucleophilic addition and decarboxylation reactions .
Table 1: Key Molecular Descriptors
Synthetic Routes and Methodologies
Intermediate Synthesis: 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
The synthesis begins with the condensation of 1-methylindoline-2,3-dione and malononitrile in acetonitrile, yielding the intermediate 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile (60% yield) . This step is critical for subsequent hydrolysis to the malonic acid derivative.
Hydrolysis to Malonic Acid
The nitrile groups of the intermediate undergo acidic or basic hydrolysis to form carboxylic acids. For example:
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Alkaline hydrolysis: Treatment with aqueous KOH (15% wt in ethanol) at 95°C for 3 hours converts nitriles to carboxylates, followed by acidification to precipitate the malonic acid .
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Microwave-assisted synthesis: Irradiation (360W, 2 min) in dioxane with triethylamine accelerates the reaction between isatin derivatives and malonic acid, achieving yields up to 84% .
Table 2: Comparative Synthetic Yields
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional hydrolysis | KOH/EtOH, 95°C, 3 h | 61–84 |
| Microwave-assisted | 360W, dioxane, 2 min | 75–84 |
Chemical Reactivity and Applications
Decarboxylation and Functionalization
Under thermal or catalytic conditions, 2-(1-methyl-2-oxoindolin-3-yl)malonic acid undergoes decarboxylation to form 3-substituted oxindoles. For instance, heating with Cu₂O in acetonitrile produces 3-(5-methoxy-1,3-dimethyl-2-oxoindolin-3-yl)propanoic acid . This reactivity mirrors the malonic ester synthesis, where decarboxylation generates extended carboxylic acids .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): Signals at δ 2.98–3.17 ppm (d, J = 16.5 Hz) correspond to the diastereotopic protons of the malonic acid moiety .
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¹³C NMR: Peaks at δ 168.95 and 170.75 ppm confirm the presence of carboxyl groups .
X-ray Crystallography
The intermediate malononitrile derivative crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters .
Future Directions
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Pharmacokinetic profiling: Detailed ADME studies are needed to assess bioavailability and metabolic stability.
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Asymmetric synthesis: Chiral catalysts, such as halogen-bonding bromonium salts, could enable enantioselective functionalization .
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Structure-activity relationships: Modifying the indolinone substituents may enhance neuroprotective efficacy.
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